molecular formula C17H21NO4 B10967847 6-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10967847
M. Wt: 303.35 g/mol
InChI Key: GKRNGMBBPQXUCW-UHFFFAOYSA-N
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Description

6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a methoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxyphenethylamine with cyclohexene-1,3-dione under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(2-HYDROXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • 6-{[(2-CHLOROPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • 6-{[(2-NITROPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenethylamine moiety.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

6-[2-(2-methoxyphenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-22-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17(20)21/h2-6,9,13-14H,7-8,10-11H2,1H3,(H,18,19)(H,20,21)

InChI Key

GKRNGMBBPQXUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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